REACTION_SMILES
|
[CH:19]([N:20]([CH2:21][CH3:22])[CH:23]([CH3:24])[CH3:25])([CH3:26])[CH3:27].[Cl:1][c:2]1[n:3][c:4]([Cl:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[NH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[O:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1>>[c:2]1([NH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[n:3][c:4]([Cl:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(Cl)nc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccc(Cl)nc1Nc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |